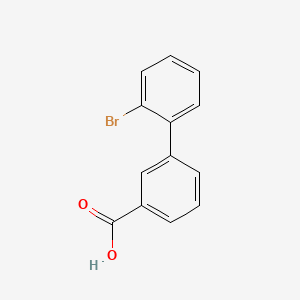

2'-Bromobiphenyl-3-carboxylic acid

Description

BenchChem offers high-quality 2'-Bromobiphenyl-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Bromobiphenyl-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO2/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEELEWDUQGZTHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651800 | |

| Record name | 2'-Bromo[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049143-36-3 | |

| Record name | 2'-Bromo[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2'-Bromobiphenyl-3-carboxylic acid CAS 1049143-36-3 properties

Technical Whitepaper: 2'-Bromobiphenyl-3-carboxylic Acid CAS: 1049143-36-3 Role: Dual-Functionalized Biphenyl Scaffold for Diversity-Oriented Synthesis

Executive Summary

2'-Bromobiphenyl-3-carboxylic acid (CAS 1049143-36-3) is a specialized organobromine building block characterized by a biphenyl core with orthogonal reactive handles: a carboxylic acid at the meta position of one ring and a bromine atom at the ortho position of the other. This unique substitution pattern makes it a "privileged scaffold" in medicinal chemistry, particularly for designing atropisomeric kinase inhibitors and Angiotensin II receptor antagonists. In materials science, it serves as a critical intermediate for synthesizing fluorene-based hosts for OLED applications via intramolecular cyclization.

This guide details the physicochemical properties, selective synthesis protocols, and strategic applications of this compound, emphasizing the "chemoselective" handling required to preserve the aryl bromide during initial scaffold construction.

Chemical Identity & Physicochemical Properties

| Property | Data |

| CAS Number | 1049143-36-3 |

| IUPAC Name | 2'-Bromo[1,1'-biphenyl]-3-carboxylic acid |

| Molecular Formula | C₁₃H₉BrO₂ |

| Molecular Weight | 277.12 g/mol |

| Physical State | Solid (White to Off-white crystalline powder) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

| pKa (Calc) | ~4.2 (Carboxylic acid) |

| LogP (Calc) | ~3.8 (Lipophilic) |

Strategic Synthesis: The Selectivity Challenge

The primary challenge in synthesizing CAS 1049143-36-3 is forming the biaryl bond without prematurely reacting the bromine atom at the 2'-position. A standard Suzuki-Miyaura coupling between a dibromide and a boronic acid yields statistical mixtures.

The Expert Solution: Chemoselective Suzuki Coupling To ensure high fidelity, the synthesis utilizes the reactivity difference between aryl iodides and aryl bromides. Palladium catalysts insert into C–I bonds significantly faster than C–Br bonds (k_I >> k_Br), allowing the retention of the bromine handle.

Recommended Protocol: Iodo-Selective Coupling

-

Reactants: 1-Bromo-2-iodobenzene + 3-Carboxyphenylboronic acid (or its pinacol ester).

-

Catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂.

-

Base: Na₂CO₃ (mild) or K₃PO₄.

-

Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Methodology:

-

Degassing: Charge a reaction vessel with 1-Bromo-2-iodobenzene (1.0 equiv) and 3-Carboxyphenylboronic acid (1.1 equiv). Evacuate and backfill with Argon (3 cycles) to prevent homocoupling or oxidation.

-

Catalyst Addition: Add Pd(PPh₃)₄ (3-5 mol%) under positive Argon pressure.

-

Reaction: Heat to 80°C. Monitor via TLC or HPLC. The reaction typically completes in 4–6 hours. Note: Do not exceed 100°C to avoid activation of the C-Br bond.

-

Workup: Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid product. Filter and wash with cold water.[1]

-

Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to remove palladium residues efficiently.

Visualization: Chemoselective Pathway

Caption: Chemoselective Suzuki coupling exploiting the reactivity differential between Aryl-I and Aryl-Br bonds.

Reactivity & Functionalization

This molecule is valuable precisely because it allows for Orthogonal Functionalization . The carboxylic acid and the aryl bromide react under completely different conditions, enabling the construction of complex libraries.

A. Acid Domain (Electrophilic Handle)

-

Amide Coupling: Activation with HATU/EDC allows coupling with amines to generate "Sartan"-like pharmacophores.

-

Reduction: Reduction with Borane-THF yields the benzyl alcohol, a precursor for benzylic ethers or halides.

B. Bromine Domain (Nucleophilic/Electrophilic Handle)

-

Suzuki Coupling (Round 2): Reaction with a second aryl boronic acid creates terphenyl systems.

-

Buchwald-Hartwig Amination: Coupling with amines generates carbazole precursors.

-

Intramolecular Cyclization: In the presence of strong base or specific catalysts, the acid (or its ester) can cyclize onto the bromine position to form Fluorenone derivatives, which are key intermediates for organic electronics.

Visualization: Divergent Synthesis Workflow

Caption: Divergent synthetic pathways utilizing the orthogonal acid and bromide handles.

Applications in R&D

Medicinal Chemistry: Kinase Inhibition

The 2'-substitution pattern forces the biphenyl system into a twisted, non-planar conformation due to steric clash between the bromine and the protons on the adjacent ring. This atropisomerism mimics the binding pockets of kinases (e.g., p38 MAP kinase, Aurora A), where planar molecules fail to bind effectively.

-

Key Insight: The carboxylic acid mimics the phosphate-binding region of ATP, while the hydrophobic biphenyl core occupies the allosteric pocket.

Materials Science: OLED Hosts

The compound is a precursor to Spirobifluorenes . By cyclizing the carboxylic acid (after conversion to an ester/ketone) onto the brominated ring, researchers synthesize fluorenone derivatives. These are subsequently converted to spiro-structures used as high-triplet-energy host materials in blue phosphorescent OLEDs.

Safety & Handling (SDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Protocol:

-

Use only in a chemical fume hood.

-

Avoid dust formation; the solid powder is an irritant to mucous membranes.

-

Storage: Store at room temperature (15–25°C) in a tightly sealed container. Moisture sensitive (carboxylic acids can be hygroscopic).

-

References

-

Sigma-Aldrich. (n.d.). 2'-Bromobiphenyl-3-carboxylic acid Product Detail. Retrieved from

- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

-

BenchChem. (2025).[1][2] Structural Analysis and Confirmation of Bromobiphenyl Carboxylic Acids. Retrieved from

-

PubChem. (2025).[3] Compound Summary for 2-Bromobiphenyl (Analog Data). National Library of Medicine. Retrieved from

-

Organic Chemistry Portal. (n.d.). Synthesis of Biphenyls via Suzuki Coupling. Retrieved from

Sources

2'-bromo-[1,1'-biphenyl]-3-carboxylic acid chemical structure

An In-depth Technical Guide to 2'-Bromo-[1,1'-biphenyl]-3-carboxylic Acid: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 2'-bromo-[1,1'-biphenyl]-3-carboxylic acid, a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. We delve into its structural attributes, physicochemical properties, and present a detailed, field-proven protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction. The narrative emphasizes the causal reasoning behind methodological choices, from reagent selection to purification strategies. Furthermore, this guide covers essential analytical techniques for structural elucidation and purity confirmation and explores the compound's potential applications as a privileged scaffold in drug discovery and as a precursor for advanced materials. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource.

Introduction and Significance

Biphenyl carboxylic acid derivatives represent a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2] The inherent rigidity of the biphenyl system, combined with the versatile chemical reactivity of the carboxylic acid moiety, allows for the design of molecules with highly specific biological functions.[1] Marketed non-steroidal anti-inflammatory drugs (NSAIDs) such as Flurbiprofen and Diflunisal are prominent examples of this structural class.[1]

2'-Bromo-[1,1'-biphenyl]-3-carboxylic acid (CAS 1049143-36-3) is a particularly valuable intermediate.[3] It incorporates three key features:

-

The biphenyl core , which provides a stable, semi-rigid backbone for orienting other functional groups.

-

The carboxylic acid group , which can act as a hydrogen bond donor/acceptor, a key interaction point for biological targets, or a handle for further chemical modification (e.g., amide or ester formation).

-

The ortho-bromine atom on the second phenyl ring, which serves as a reactive site for subsequent functionalization, most notably through further palladium-catalyzed cross-coupling reactions.[4]

This unique combination of features makes it a powerful building block for constructing complex molecular architectures and generating libraries of compounds for high-throughput screening in drug discovery programs.[5]

Physicochemical Properties and Structural Analysis

The fundamental properties of 2'-bromo-[1,1'-biphenyl]-3-carboxylic acid are summarized below. Understanding these properties is crucial for its handling, purification, and application.

Chemical Structure

The structure consists of a biphenyl system where a carboxylic acid group is attached at the 3-position of one ring, and a bromine atom is at the 2'-position of the other.

Caption: Chemical Structure of 2'-bromo-[1,1'-biphenyl]-3-carboxylic acid.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 1049143-36-3 | [3] |

| Molecular Formula | C₁₃H₉BrO₂ | [3] |

| Molecular Weight | 277.12 g/mol | [3] |

| InChI Key | DEELEWDUQGZTHG-UHFFFAOYSA-N | [3] |

| Appearance | Predicted: White to off-white solid | N/A |

| Solubility | Soluble in polar organic solvents (e.g., MeOH, DMSO, THF), sparingly soluble in water. |

Synthesis via Suzuki-Miyaura Cross-Coupling

The most robust and widely adopted method for constructing the biphenyl scaffold is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7] This methodology offers high functional group tolerance, generally good yields, and utilizes commercially available starting materials.

Reaction Rationale and Component Selection

The synthesis involves the coupling of an arylboronic acid with an aryl halide. For the target molecule, the logical disconnection points to 3-bromobenzoic acid and 2-bromophenylboronic acid .

-

Aryl Halide (3-bromobenzoic acid): Chosen for its commercial availability and the stability of the carboxylic acid group under typical Suzuki conditions.

-

Arylboronic Acid (2-bromophenylboronic acid): Also commercially available. The boronic acid moiety is the organometallic component that transfers its aryl group to the palladium catalyst.

-

Palladium Catalyst (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a highly effective and commonly used catalyst for these couplings.[5] The phosphine ligands stabilize the Pd(0) active species and facilitate the catalytic cycle (oxidative addition, transmetalation, reductive elimination).

-

Base (e.g., K₂CO₃ or Na₂CO₃): An inorganic base is essential for the transmetalation step, where the aryl group is transferred from boron to palladium.[8] It activates the boronic acid by forming a more nucleophilic boronate species. Potassium carbonate is a cost-effective and efficient choice.[8]

-

Solvent System (e.g., Dioxane/H₂O): A biphasic solvent system is often optimal. The organic solvent (dioxane) solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and the boronate intermediate, facilitating the reaction at the interface.[5]

Synthesis Reaction Scheme

Caption: General reaction scheme for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents

-

3-Bromobenzoic acid (1.0 eq)

-

2-Bromophenylboronic acid (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 - 3.0 eq)

-

1,4-Dioxane (Anhydrous)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Hydrochloric Acid (HCl), 2M solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzoic acid (1.0 eq), 2-bromophenylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

-

Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 eq).

-

Solvent Addition: Add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 16 mL dioxane and 4 mL water for a 10 mmol scale reaction). The mixture should be degassed by bubbling the inert gas through the solution for 10-15 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like 30% ethyl acetate in hexanes with 1% acetic acid.[1] The disappearance of the starting 3-bromobenzoic acid indicates reaction completion (typically 8-16 hours).

Workup and Isolation

-

Cooling: Once the reaction is complete, cool the mixture to room temperature.

-

Dilution: Dilute the reaction mixture with water.

-

Acidification: Transfer the mixture to a separatory funnel. Slowly add 2M HCl solution while stirring until the pH of the aqueous layer is ~2. The product, being a carboxylic acid, will precipitate out of the aqueous solution.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. The product will move into the organic phase.[1]

-

Washing: Combine the organic layers and wash sequentially with water and then with brine (saturated NaCl solution) to remove residual acid and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1]

Purification and Characterization Workflow

The crude product typically contains unreacted starting materials, catalyst residues, and byproducts. A two-step purification process is recommended for obtaining high-purity material.

Caption: A standard workflow for the purification and analysis of the final product.

Purification Protocols

Protocol 1: Flash Column Chromatography [9]

-

Stationary Phase: Silica gel.

-

Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%) with 1% acetic acid added to the eluent system. The acid prevents the carboxylic acid product from streaking on the silica gel.

-

Procedure: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate, adsorb it onto a small amount of silica gel, and load it onto the column. Elute with the solvent system, collecting fractions and analyzing them by TLC to isolate the pure product.

Protocol 2: Recrystallization [9]

-

Rationale: This method is effective if the crude product is already relatively clean. It relies on the difference in solubility of the product and impurities in a solvent at different temperatures.

-

Solvent Screening: Test solvents like ethanol/water, acetone/hexanes, or ethyl acetate/hexanes.

-

Procedure: Dissolve the product from chromatography in a minimal amount of a hot solvent (e.g., ethyl acetate). Slowly add a poor solvent (e.g., hexanes) until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration.

Structural Characterization

The identity and purity of the final compound must be confirmed by a suite of spectroscopic methods.[4][5]

| Technique | Expected Observations |

| ¹H NMR | - A broad singlet for the carboxylic acid proton (>10 ppm). - A complex multiplet pattern in the aromatic region (approx. 7.2-8.2 ppm) corresponding to the 8 aromatic protons. The substitution pattern will lead to distinct splitting patterns. |

| ¹³C NMR | - A signal for the carboxylic carbon (~170 ppm). - 12 distinct signals in the aromatic region (120-145 ppm), including two carbons directly attached to other carbons (quaternary) and one attached to bromine. |

| Mass Spec (MS) | - The molecular ion peak [M]⁺ or [M-H]⁻ should be observed. - A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio) will be present, showing two peaks for every bromine-containing fragment (e.g., at m/z 276 and 278 for the molecular ion). |

| Infrared (IR) | - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). - A sharp C=O stretch from the carbonyl group (~1680-1710 cm⁻¹). - C-Br stretch in the fingerprint region (~550-650 cm⁻¹). |

Potential Applications and Future Outlook

2'-Bromo-[1,1'-biphenyl]-3-carboxylic acid is not merely a chemical curiosity; it is a strategic precursor for creating high-value molecules.

-

Medicinal Chemistry: It can be used as a starting point to synthesize inhibitors of various enzymes or receptor antagonists. The carboxylic acid can be converted to an amide to explore structure-activity relationships, while the bromine can be replaced with other functional groups using catalysis to probe different pockets of a biological target.[1]

-

Materials Science: The rigid biphenyl structure is a component of some liquid crystals and organic light-emitting diodes (OLEDs). This molecule could serve as a monomer or precursor for synthesizing novel polymers or functional materials with specific thermal or optical properties.

The continued exploration of this and related biphenyl carboxylic acids holds significant promise for addressing unmet needs in medicine and developing next-generation materials.[1]

References

- Hatter, M. R., et al. (2000). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications.

- BenchChem. (2025). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem.

- ProQuest. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl₂ nanocatalyst. ProQuest.

- ResearchGate. (2019). Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed... ResearchGate.

- Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.

- Merck. (n.d.). 2'-Bromobiphenyl-3-carboxylic acid. Merck.

-

PubChem. (n.d.). 5-Bromo-2-hydroxy-[1,1'-biphenyl]-3-carboxylic acid. PubChem. Available at: [Link]

- ResearchGate. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl₂ nanocatalyst. ResearchGate.

-

Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Ataman Kimya. Available at: [Link]

-

Zand, N., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. McMaster University. Available at: [Link]

- BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-1-(3,4-dichlorophenyl)ethanone. BenchChem.

- BenchChem. (2025). Structural Elucidation of Enantiopure and Racemic 2-Bromo-3-Methylbutyric Acid. BenchChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. gala.gre.ac.uk [gala.gre.ac.uk]

- 3. 2'-Bromobiphenyl-3-carboxylic acid | 1049143-36-3 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl<sub>2</sub> nanocatalyst - ProQuest [proquest.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Solubility Profile & Solvent Selection for 2'-Bromobiphenyl-3-carboxylic Acid

Executive Summary

2'-Bromobiphenyl-3-carboxylic acid (CAS: 1049143-36-3) is a critical biaryl intermediate used frequently in the synthesis of pharmaceuticals and organic materials via Suzuki-Miyaura cross-coupling. Its solubility behavior is governed by a "push-pull" physicochemical profile: a lipophilic bromobiphenyl core (LogP ~3.8) competing with a polar, hydrogen-bonding carboxylic acid moiety.

This guide provides a comprehensive analysis of its solubility landscape, offering predictive models where empirical data is sparse, and detailing self-validating protocols for solvent selection in synthesis and purification.

Physicochemical Profile & Solubility Drivers

Understanding the molecular architecture is the first step to mastering its solubility.

| Property | Value (Approx.) | Solubility Implication |

| Molecular Weight | 277.12 g/mol | Moderate MW; favorable for dissolution in small-molecule solvents. |

| LogP (Predicted) | 3.5 – 4.0 | Highly lipophilic. Prefers organic media over aqueous. |

| pKa (COOH) | 4.0 – 4.5 | Weak acid. Soluble in aqueous base (pH > 8); insoluble in aqueous acid. |

| H-Bond Donors | 1 (COOH) | Capable of dimerization in non-polar solvents; requires protic or polar aprotic solvents to break lattice energy. |

| H-Bond Acceptors | 2 (C=O, -OH) | Good interaction with alcohols and water. |

Structural Logic

The ortho-bromo substituent on the 2'-position induces a twist in the biphenyl bond, preventing planarity. This steric bulk reduces crystal lattice energy compared to planar analogs (like 4-bromobiphenyl-4-carboxylic acid), generally making the 2'-isomer more soluble in organic solvents than its para-substituted counterparts.

Solubility Landscape: Solvent Classes

The following categorization is based on structural analogs and standard solubility principles for biphenyl carboxylic acids.

A. Polar Aprotic Solvents (High Solubility)

-

Solvents: DMSO, DMF, DMAc, NMP.

-

Mechanism: These solvents effectively disrupt the carboxylic acid hydrogen-bond dimers and solvate the aromatic rings via dipole-dipole interactions.

-

Application: Ideal for nucleophilic aromatic substitution or high-temperature coupling reactions.

-

Protocol Note: Removal is difficult due to high boiling points; avoid for final purification if possible.

B. Polar Protic Solvents (Moderate to High Solubility)

-

Solvents: Methanol, Ethanol, Isopropanol.

-

Mechanism: Form strong hydrogen bonds with the carboxylic acid group.[1][2] Solubility often increases significantly with temperature (making them ideal for recrystallization).

-

Limit: Solubility decreases as the alcohol chain length increases (e.g., less soluble in n-butanol than methanol).

C. Chlorinated & Ether Solvents (Moderate Solubility)

-

Solvents: Dichloromethane (DCM), Chloroform, THF, Ethyl Acetate.

-

Mechanism: Good solvation of the lipophilic biphenyl core.

-

Application: Standard solvents for liquid-liquid extraction (work-up) and silica gel chromatography.

D. Non-Polar Solvents (Low Solubility)

-

Solvents: Hexanes, Pentane, Cyclohexane, Toluene (Cold).

-

Mechanism: The polarity of the COOH group prevents dissolution in purely non-polar media, despite the lipophilic rings.

-

Application: Anti-solvents. Used to precipitate the compound from DCM or Ethyl Acetate solutions.

E. Aqueous Solubility (pH Dependent)

-

Acidic/Neutral pH: Practically insoluble (< 0.1 mg/mL).

-

Basic pH (>8): Highly soluble as the carboxylate salt (using NaOH, KOH, or Na₂CO₃).

Experimental Protocols

Protocol 1: Rapid Solubility Screening (Shake-Flask Method)

Use this self-validating protocol to determine exact solubility limits for your specific batch.

-

Preparation: Weigh 10 mg of 2'-Bromobiphenyl-3-carboxylic acid into a 4 mL glass vial.

-

Solvent Addition: Add the target solvent in 100 µL increments.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Endpoint: If 2 mL of solvent is added and solid remains, solubility is < 5 mg/mL.

-

Validation: If soluble, cool to 0°C. If precipitate forms, the solvent is a candidate for recrystallization.[8]

Protocol 2: Recrystallization (Purification)

Target Purity: >98% | Typical Yield: 70-85%

-

Solvent System: Ethanol (Solvent) / Water (Anti-solvent) OR Toluene (Single solvent).

-

Step-by-Step:

-

Dissolve crude solid in boiling Ethanol (approx. 10-15 mL per gram).

-

If insoluble particulates remain, perform a hot filtration.[3][4]

-

Remove from heat. Add warm Water dropwise until persistent turbidity (cloudiness) appears.

-

Add 1-2 drops of Ethanol to clear the solution.

-

Allow to cool slowly to room temperature (insulate flask with foil to slow cooling).

-

Chill in an ice bath (0-4°C) for 1 hour.

-

Filter crystals and wash with cold 1:1 Ethanol/Water.

-

Decision Logic for Application Scientists

The following diagram illustrates the logical flow for selecting a solvent based on the intended process (Reaction vs. Purification).

Caption: Decision tree for solvent selection based on operational requirements (Synthesis vs. Purification).

Safety & Handling (MSDS Highlights)

-

Inhalation: Dust is irritating to the respiratory tract. Use a fume hood when weighing dry powder.

-

Skin Contact: The lipophilic nature allows for skin absorption. Wear nitrile gloves.

-

Reactivity: Avoid contact with strong oxidizing agents. In DMSO/DMF, ensure temperatures do not exceed onset of thermal decomposition (typically >150°C for this class).

References

-

PubChem. 2'-Bromobiphenyl-3-carboxylic acid Compound Summary. National Library of Medicine. Available at: [Link]

- Li, J. J.Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. (Suzuki-Miyaura Coupling Solvent Effects). Springer.

- Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. athabascau.ca [athabascau.ca]

- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 5. 2-Bromobiphenyl | C12H9Br | CID 16329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. ocw.mit.edu [ocw.mit.edu]

A Technical Guide to 2'-Bromobiphenyl-3-carboxylic Acid for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of 2'-Bromobiphenyl-3-carboxylic acid, a versatile building block in medicinal chemistry and materials science. We will delve into its procurement, synthesis, characterization, and key applications, offering practical insights and detailed methodologies for researchers, scientists, and professionals in drug development.

Sourcing and Procurement of 2'-Bromobiphenyl-3-carboxylic Acid

The availability and cost of starting materials are critical considerations in any research and development endeavor. 2'-Bromobiphenyl-3-carboxylic acid (CAS No. 1049143-36-3) and its isomers are available from several chemical suppliers. For research purposes, it is crucial to source high-purity material and to be aware of the different isomers available, as they may have distinct reactivity and biological activity.

Below is a comparative table of suppliers for 2'-Bromobiphenyl-3-carboxylic acid and a common isomer, 3'-Bromobiphenyl-3-carboxylic acid. Please note that pricing and availability are subject to change and may require logging into the supplier's website or requesting a formal quote.

| Compound | CAS Number | Supplier(s) | Purity | Available Quantities | Price (USD) |

| 2'-Bromobiphenyl-3-carboxylic acid | 1049143-36-3 | Combi-Blocks (via Merck) | ≥98% | Not specified | Price on request |

| 3'-Bromobiphenyl-3-carboxylic acid | 854237-06-2 | BLD Pharm[1] | ≥95% | Not specified | Price on request |

| Angene[2] | ≥95% | Not specified | Price on request | ||

| Santa Cruz Biotechnology[3] | Not specified | Not specified | Price on request | ||

| Advanced ChemBlocks[4] | 95%[4] | 250mg, 1g, 5g | Price on request[4] | ||

| Zhejiang Jiuzhou Chem Co.,Ltd[5] | 95%[5] | Metric Ton Scale | Price on request |

Synthesis of 2'-Bromobiphenyl-3-carboxylic Acid: A Step-by-Step Protocol

The most prevalent and efficient method for synthesizing biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction.[6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering high yields and broad functional group tolerance.

Herein, we provide a detailed, field-proven protocol for the synthesis of 2'-Bromobiphenyl-3-carboxylic acid from 3-bromobenzoic acid and (2-bromophenyl)boronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

-

3-Bromobenzoic acid

-

(2-Bromophenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Degassed water

-

Hydrochloric acid (2M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3-bromobenzoic acid (1.0 equiv), (2-bromophenyl)boronic acid (1.2 equiv), potassium carbonate (3.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.08 equiv).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and degassed water to the flask.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to ensure an oxygen-free environment, which is crucial for the stability and activity of the palladium catalyst.

-

Reaction: Heat the mixture to 85-95°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with 2M HCl to a pH of approximately 2-3 to protonate the carboxylic acid and facilitate its extraction.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

-

Purification:

-

Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2'-Bromobiphenyl-3-carboxylic acid.

-

Diagram of the Suzuki-Miyaura Coupling Workflow:

Caption: Workflow for the synthesis of 2'-Bromobiphenyl-3-carboxylic acid via Suzuki-Miyaura coupling.

Quality Control and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 2'-Bromobiphenyl-3-carboxylic acid. The following section outlines standard protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Analysis: Process the spectra to identify the characteristic chemical shifts, coupling constants, and integration values for the aromatic protons and carbons of 2'-Bromobiphenyl-3-carboxylic acid. The expected spectra will show a complex pattern of signals in the aromatic region, corresponding to the nine aromatic protons, and a signal for the carboxylic acid proton. The ¹³C NMR will display 13 distinct signals for the carbon atoms.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of a compound. For carboxylic acids, which may have poor retention on standard reversed-phase columns, derivatization is often employed to improve chromatographic performance and detector response.[8][9]

Protocol for HPLC Analysis (with Derivatization):

-

Derivatization:

-

React a small sample of the compound with a suitable derivatizing agent, such as 2-nitrophenylhydrazine, in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength appropriate for the derivatized product.

-

-

Analysis: Inject the derivatized sample and analyze the chromatogram to determine the purity of the compound by calculating the area percentage of the main peak.

Diagram of the HPLC Analysis Workflow:

Caption: Workflow for the purity analysis of 2'-Bromobiphenyl-3-carboxylic acid by HPLC with derivatization.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Protocol for Mass Spectrometry Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in negative ion mode to detect the deprotonated molecule [M-H]⁻.

-

Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the calculated molecular weight of 2'-Bromobiphenyl-3-carboxylic acid (C₁₃H₉BrO₂), which is approximately 276.98 g/mol for the [M-H]⁻ ion, considering the isotopic distribution of bromine.

Applications in Drug Discovery and Development

Biphenyl carboxylic acid derivatives are a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[6][7] Their rigid structure allows for precise positioning of functional groups to interact with biological targets, while the carboxylic acid moiety often serves as a key hydrogen bonding group or a handle for prodrug strategies.

Anti-inflammatory and Analgesic Agents

A significant number of non-steroidal anti-inflammatory drugs (NSAIDs) are based on the biphenyl carboxylic acid scaffold, including Flurbiprofen and Diflunisal.[6][7][10] These drugs typically function by inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. The biphenyl moiety helps to position the molecule within the active site of the enzyme.

Anticancer Therapeutics

Recent research has explored the potential of biphenyl carboxylic acid derivatives as anticancer agents.[7][10] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.[7][10] For instance, certain derivatives have demonstrated potent activity against breast cancer cells.[7][10] The mechanism of action can vary, but may involve the inhibition of key signaling pathways involved in cell proliferation and survival.

Diagram of a Potential Signaling Pathway Inhibition:

Caption: Potential mechanism of action for a 2'-Bromobiphenyl-3-carboxylic acid derivative as a kinase inhibitor in an anticancer context.

Conclusion

2'-Bromobiphenyl-3-carboxylic acid is a valuable and versatile building block for researchers in organic synthesis and drug discovery. Its synthesis via the robust Suzuki-Miyaura coupling allows for the creation of diverse libraries of compounds for biological screening. The biphenyl carboxylic acid scaffold continues to be a fruitful area of research, with significant potential for the development of new therapeutic agents. Rigorous quality control and characterization are paramount to ensure the reliability of research outcomes. This guide provides a solid foundation for the procurement, synthesis, and analysis of this important chemical entity.

References

-

Angene. 3'-Bromobiphenyl-3-carboxylic acid | 854237-06-2. [Link]

-

Journal of Chemical and Pharmaceutical Research. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]

-

MedCrave. QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. [Link]

-

Organic Syntheses. alkyl and alkylene bromides. [Link]

-

Sciforum. Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. [Link]

-

PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

ResearchGate. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. [Link]

-

Organic Chemistry Portal. Bromocarboxylic acid synthesis by bromination. [Link]

-

ResearchGate. 2.7.5. HPLC/NMR and related hyphenated NMR methods. [Link]

-

MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

-

Ataman Kimya. BIPHENYL CARBOXYLIC ACID. [Link]

-

University of Strathclyde. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. [Link]

-

Analytical Chemistry. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

-

Orion Cientific. 3'-Bromobiphenyl-3-carboxylic acid , Package: 250mg , Laibo Chem. [Link]

-

PMC. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]

-

MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

Sources

- 1. 854237-06-2|3'-Bromobiphenyl-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. Angene - 3'-Bromobiphenyl-3-carboxylic acid | 854237-06-2 | MFCD00093210 | AG003J49 [japan.angenechemical.com]

- 3. scbt.com [scbt.com]

- 4. 3'-Bromo-biphenyl-3-carboxylic acid 95% | CAS: 854237-06-2 | AChemBlock [achemblock.com]

- 5. 3'-Bromobiphenyl-3-carboxylic acid, 95%, CasNo.854237-06-2 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ajgreenchem.com [ajgreenchem.com]

An In-depth Technical Guide to Atropisomerism Potential in 2'-Bromobiphenyl-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atropisomerism, a unique form of axial chirality arising from restricted rotation around a single bond, is a phenomenon of increasing significance in medicinal chemistry and materials science.[1][2][3] This guide provides a comprehensive technical overview of the principles governing atropisomerism, with a specific focus on the potential for this stereochemical feature in 2'-Bromobiphenyl-3-carboxylic acid and its derivatives. We will explore the structural prerequisites for stable atropisomers, the energetic barriers to rotation, and the profound impact of ortho-substituents. Furthermore, this document details experimental and computational methodologies for the synthesis, resolution, and characterization of atropisomeric compounds, offering field-proven insights for researchers in drug discovery and development.

The Phenomenon of Atropisomerism: Beyond the Chiral Center

Atropisomerism describes a type of stereoisomerism that results from hindered rotation around a single bond, where the energy barrier to rotation is high enough to allow for the isolation of individual rotational isomers, or rotamers.[4][5] Unlike the more familiar point chirality centered on a tetrahedral carbon, atropisomers exhibit axial chirality.[4][6] This phenomenon is particularly prevalent in substituted biaryl systems, where steric hindrance between ortho substituents on the two aromatic rings prevents free rotation.[7][8][9]

The stability of atropisomers is a critical factor, and a commonly accepted threshold for isolable atropisomers at room temperature is a rotational energy barrier of approximately 93 kJ·mol⁻¹ (22 kcal·mol⁻¹), which corresponds to a half-life of at least 1000 seconds.[4] This stability is directly influenced by the steric bulk of the substituents flanking the axis of rotation.[4]

Key Conditions for Atropisomerism in Biphenyls:

-

Sufficiently High Rotational Barrier: The steric hindrance caused by ortho-substituents must be significant enough to restrict free rotation.[5][10]

-

Lack of a Plane of Symmetry: The substitution pattern on the biphenyl core must result in a molecule that is non-superimposable on its mirror image.[10][11]

Structural Analysis of 2'-Bromobiphenyl-3-carboxylic Acid: A Candidate for Atropisomerism

The core structure of 2'-Bromobiphenyl-3-carboxylic acid presents a compelling case for the potential of atropisomerism. Let's dissect the key structural features:

-

Ortho-Substituents: The presence of a bromine atom at the 2'-position and a hydrogen atom at the 2-position provides the initial steric impediment to free rotation. While a single ortho-substituent can induce a rotational barrier, the presence of substituents on both rings significantly enhances this effect.[12]

-

Unsymmetrical Substitution: The carboxylic acid group at the 3-position and the bromine at the 2'-position ensure that the molecule lacks a plane of symmetry, a fundamental requirement for chirality.

The key determinant of stable atropisomerism in this and related derivatives will be the magnitude of the rotational energy barrier. This barrier is primarily dictated by the steric interactions between the ortho-substituents in the planar transition state of rotation.

Energetics of Rotation: Quantifying Atropisomeric Stability

The rotational energy barrier (ΔG‡) is the energy difference between the twisted ground state and the planar transition state.[11] This value determines the kinetic stability of the atropisomers.

The Role of Ortho-Substituent Size

The size of the ortho-substituents is the most critical factor influencing the rotational barrier. Larger groups will lead to greater steric repulsion in the planar transition state, thus increasing the energy barrier to rotation. For mono-substituted biphenyls, the twist angle and the energy barrier increase with the size of the halogen atom.[13] For instance, the calculated rotational barrier for 2-bromobiphenyl is significantly higher than that of biphenyl itself.[13]

Table 1: Calculated Rotational Barriers for Selected Biphenyl Derivatives

| Compound | Ortho-Substituent(s) | Rotational Barrier (kcal/mol) |

| Biphenyl | H, H | ~2.2[13] |

| 2-Bromobiphenyl | Br, H | 8.6[13] |

| 2,2'-Difluorobiphenyl | F, F | ~4.8[13] |

| 2,2'-Dichlorobiphenyl | Cl, Cl | ~17.6[13] |

| 2,2'-Dibromobiphenyl | Br, Br | ~21.7[13] |

Note: These values are illustrative and can vary based on the computational method and experimental conditions.

Buttressing and Electronic Effects

While ortho-substituents are primary, other factors can modulate the rotational barrier:

-

Buttressing Effects: Substituents at the meta-positions (3, 3', 5, 5') can sterically interact with the ortho-substituents, effectively increasing their steric demand and further hindering rotation.[11]

-

Electronic Effects: While generally less dominant than steric effects, electronic interactions between substituents can also influence the rotational barrier.[11]

Experimental and Computational Workflows for Atropisomer Analysis

A multi-faceted approach combining synthesis, separation, and characterization is essential for investigating the atropisomeric potential of 2'-Bromobiphenyl-3-carboxylic acid derivatives.

Synthesis of the Biphenyl Core

The synthesis of the biphenyl scaffold is the initial step. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose, offering mild reaction conditions and broad functional group tolerance.[8][14]

Diagram 1: Synthetic Workflow for 2'-Bromobiphenyl-3-carboxylic Acid

Caption: Suzuki-Miyaura coupling for biphenyl synthesis.

Chiral Resolution of Atropisomers

If the rotational barrier is sufficiently high, the synthesized racemic mixture of atropisomers can be resolved into individual enantiomers.

Common Resolution Techniques:

-

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative technique for separating enantiomers.[1][15][16]

-

Diastereomeric Salt Formation: Reaction of the carboxylic acid with a chiral amine base can form diastereomeric salts, which can often be separated by fractional crystallization.

-

Enzymatic Kinetic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer.[14]

Determination of Rotational Barriers

Experimental and computational methods are employed to quantify the rotational energy barrier.

DNMR is a powerful technique for measuring the rates of dynamic processes, including bond rotation.[3][4][12][17][18]

Protocol: DNMR for Rotational Barrier Determination

-

Sample Preparation: Dissolve the biphenyl derivative in a suitable high-boiling solvent.

-

Low-Temperature Spectrum: Acquire an NMR spectrum at a low temperature where rotation is slow on the NMR timescale. This will show distinct signals for diastereotopic protons in the two atropisomers.

-

Variable-Temperature Spectra: Gradually increase the temperature and acquire a series of spectra. As the temperature rises, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single peak.

-

Coalescence Temperature (Tc): The temperature at which the two signals merge is the coalescence temperature.

-

Calculation of ΔG‡: The Gibbs free energy of activation (ΔG‡) can be calculated from the coalescence temperature and the frequency difference between the signals at low temperature using the Eyring equation.

Computational chemistry provides a powerful tool for predicting rotational barriers.[17][19][20]

Protocol: DFT Calculation of Rotational Barrier

-

Geometry Optimization: Optimize the ground state (twisted) and transition state (planar) geometries of the biphenyl derivative using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).

-

Frequency Calculation: Perform frequency calculations on the optimized structures to confirm they are true minima (no imaginary frequencies) or transition states (one imaginary frequency corresponding to the rotation).

-

Energy Calculation: The rotational barrier is the difference in electronic energy between the transition state and the ground state.

Diagram 2: Workflow for Atropisomer Analysis

Caption: Integrated workflow for atropisomer analysis.

Implications for Drug Discovery and Development

The presence of atropisomerism introduces both challenges and opportunities in drug development.[2][6][21][22] The two atropisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[2] Therefore, it is crucial to:

-

Identify Atropisomerism Potential Early: Computational and experimental screening can identify potential atropisomers in lead compounds.

-

Develop Stereoselective Syntheses: Methods for the asymmetric synthesis of the desired atropisomer are essential.[14][23][24][25]

-

Control Stereochemical Integrity: The stability of the atropisomers under physiological conditions must be assessed to prevent in vivo racemization.

For 2'-Bromobiphenyl-3-carboxylic acid derivatives, understanding and controlling their atropisomeric properties will be paramount for their successful development as therapeutic agents.

Conclusion

The 2'-Bromobiphenyl-3-carboxylic acid scaffold possesses the requisite structural features for atropisomerism. The steric hindrance provided by the 2'-bromo substituent is a strong indicator of a significant rotational barrier. A comprehensive investigation employing a combination of synthesis, chiral resolution, dynamic NMR spectroscopy, and computational modeling will be necessary to fully elucidate the atropisomeric potential of this class of compounds. The insights gained from such studies will be invaluable for the rational design and development of novel, single-atropisomer drug candidates with improved efficacy and safety profiles.

References

-

Atropisomer - Wikipedia. Available from: [Link]

-

Clayden, J., Moran, W. J., Edwards, P. J., & LaPlante, S. R. (2009). Atropisomerism in medicinal chemistry: challenges and opportunities. Angewandte Chemie International Edition, 48(35), 6398-6401. Available from: [Link]

-

Lunazzi, L., Mazzanti, A., & Ruzziconi, R. (2012). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Organic & Biomolecular Chemistry, 10(1), 134-142. Available from: [Link]

-

Firth, J. D., O'Brien, P., & Taylor, R. J. (2023). Interrogating the configurational stability of atropisomers. Nature Protocols, 18(9), 2825-2852. Available from: [Link]

-

Kaiser, R. I., et al. (2022). Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. Chemical Science, 13(20), 5923-5931. Available from: [Link]

-

Gustafson, J. L., Lim, D., & Miller, S. J. (2010). Dynamic kinetic resolution of biaryl atropisomers via peptide-catalyzed asymmetric bromination. Science, 328(5983), 1251-1255. Available from: [Link]

-

Grein, F. (2002). Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls. The Journal of Physical Chemistry A, 106(14), 3644-3652. Available from: [Link]

-

LaPlante, S. R., et al. (2011). Atropisomerism in Drug Discovery and Development. Journal of Medicinal Chemistry, 54(20), 7005-7022. Available from: [Link]

-

Raffa, R. B., Pergolizzi Jr, J. V., & Taylor Jr, R. (2020). “Atropisomeric” Drugs: Basic Concept and Example of Application to Drug Development. Pharmacology & Pharmacy, 11(1), 1-8. Available from: [Link]

-

Atropisomers - Rowan. Available from: [Link]

-

Biphenyl derivatives & Atropisomerism. (2018). [PowerPoint presentation]. Available from: [Link]

-

Firth, J. D., O'Brien, P., & Taylor, R. J. (2023). Interrogating the configurational stability of atropisomers. PubMed, 37710103. Available from: [Link]

-

Atropisomerism in Drug Discovery and Development. (2023). Scientific Update. Available from: [Link]

-

The stability of atropisomers. (2021). Stereoelectronics. Available from: [Link]

-

Kawabata, T., et al. (2012). Dynamic kinetic resolution of biaryl atropisomers by chiral dialkylaminopyridine catalysts. Organic & Biomolecular Chemistry, 10(37), 7485-7492. Available from: [Link]

-

Atropisomers: things are tight, single bond won't rotate. (2022). Chiralpedia. Available from: [Link]

-

Gize, A., et al. (2023). Enantioselective Synthesis of Atropisomers by Oxidative Aromatization with Central-to-Axial Conversion of Chirality. Molecules, 28(7), 3142. Available from: [Link]

-

Lunazzi, L., et al. (2011). Rotational barriers of biphenyls having heavy heteroatoms as ortho- substituents: experimental and theoretical determination. SciSpace. Available from: [Link]

-

Jouffroy, M., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis, 12(14), 8426-8431. Available from: [Link]

-

Wang, C., et al. (2019). Synthesis of a Conformationally Stable Atropisomeric Pair of Biphenyl Scaffold Containing Additional Stereogenic Centers. Molecules, 24(4), 689. Available from: [Link]

-

Chakraborty, M. Stereochemistry II SEM II CBCS System. Available from: [Link]

-

Cammidge, A. N., & Crepy, K. V. L. (2001). Atropisomerism, biphenyls and the Suzuki coupling: peptide antibiotics. Chemical Society Reviews, 30(3), 191-200. Available from: [Link]

-

Firth, J. D., O'Brien, P., & Taylor, R. J. (2023). Interrogating the configurational stability of atropisomers. ResearchGate. Available from: [Link]

-

Optical activity in Ortho Ortho di substituted bi phenyl. (2025). Filo. Available from: [Link]

-

Why are substituted biphenyls optically active? (2016). Chemistry Stack Exchange. Available from: [Link]

-

Lunazzi, L., Mazzanti, A., & Ruzziconi, R. (2006). Rotation in biphenyls with a single ortho-substituent. The Journal of Organic Chemistry, 71(15), 5859-5862. Available from: [Link]

-

Zhang, L., et al. (2016). Separation of Atropisomers by Chiral Liquid Chromatography and Thermodynamic Analysis of Separation Mechanism. Journal of Chromatography A, 1467, 22-28. Available from: [Link]

-

Van Duin, A. C. T., et al. (1998). Molecular mechanics calculation of the rotational barriers of 2,2',6-trialkylbiphenyls to explain their GC-elution behaviour. Organic Geochemistry, 28(7-8), 535-538. Available from: [Link]

-

Konovalov, A. I., et al. (2020). Enantiomerization of Axially Chiral Biphenyls: Polarizable MD Simulations in Water and Butylmethylether. Molecules, 25(17), 3901. Available from: [Link]

-

Masson, E. (2013). Torsional barriers of substituted biphenyls calculated using density functional theory: A benchmarking study. Journal of Molecular Modeling, 19(11), 4879-4890. Available from: [Link]

-

Lunazzi, L., Mazzanti, A., & Ruzziconi, R. (2006). Unexpected Stereodynamic Consequences of the Restricted Rotations in ortho-Acyl- and ortho-Vinyl Biphenyls. The Journal of Organic Chemistry, 71(23), 8963-8966. Available from: [Link]

-

Lanman, B. A., et al. (2022). Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations. Journal of Medicinal Chemistry, 65(18), 12053-12070. Available from: [Link]

-

Chen, C. H., et al. (2019). Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships. Biomedical Research, 30(1), 1-6. Available from: [Link]

-

Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. (2022). ResearchGate. Available from: [Link]

-

Atropisomerism in Medicinal Chemistry: Challenges and Opportunities. (2009). ResearchGate. Available from: [Link]

-

Miller, S. J., & Gustafson, J. L. (2023). Atropisomers: Synthesis, Analysis, and Applications. Accounts of Chemical Research, 56(3), 183-185. Available from: [Link]

-

Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. (2023). Pharmaguideline. Available from: [Link]

-

Atropisomerism of biphenyl compound 2. (2023). ResearchGate. Available from: [Link]

-

stereoisomerism in biphenyl compounds (atropisomerism) and conditions for optical activity | L-5 U-2. (2021). YouTube. Available from: [Link]

Sources

- 1. Interrogating the configurational stability of atropisomers | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Interrogating the configurational stability of atropisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Atropisomer - Wikipedia [en.wikipedia.org]

- 5. Atropisomers: things are tight, single bond won’t rotate – Chiralpedia [chiralpedia.com]

- 6. Atropisomers | Rowan [rowansci.com]

- 7. Biphenyl derivatives & Atropisomerism | PPTX [slideshare.net]

- 8. Atropisomerism, biphenyls and the Suzuki coupling: peptide antibiotics - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. Optical activity in Ortho Ortho di substituted bi phenyl | Filo [askfilo.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Rotation in biphenyls with a single ortho-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. scispace.com [scispace.com]

- 19. Enantiomerization of Axially Chiral Biphenyls: Polarizable MD Simulations in Water and Butylmethylether [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scientificupdate.com [scientificupdate.com]

- 23. scispace.com [scispace.com]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: 2'-Bromobiphenyl-3-carboxylic acid as a Pharmaceutical Intermediate

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2'-Bromobiphenyl-3-carboxylic acid as a versatile pharmaceutical intermediate. Biphenyl-containing molecules are recognized as "privileged scaffolds" in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.[1] This guide elucidates the core applications of 2'-Bromobiphenyl-3-carboxylic acid, focusing on its role in constructing complex molecular architectures via palladium-catalyzed cross-coupling reactions. We present an in-depth, field-proven protocol for the Suzuki-Miyaura coupling, including critical insights into mitigating common side reactions such as debromination.[2] The protocols and troubleshooting guides herein are designed to be self-validating, ensuring reproducibility and high-yield synthesis of target compounds.

Introduction: The Strategic Value of a Privileged Scaffold

The biphenyl moiety is a cornerstone in modern drug design, appearing in numerous commercial pharmaceuticals and clinical candidates across therapeutic areas like oncology, cardiovascular disease, and inflammation.[1][3] Its rigid, yet conformationally flexible nature allows it to effectively orient functional groups for optimal interaction with biological targets.

2'-Bromobiphenyl-3-carboxylic acid (CAS: 1049143-36-3) is a particularly valuable building block due to its trifunctional nature:

-

The Biphenyl Core: Provides the foundational scaffold for molecular recognition.

-

The Bromine Atom: Serves as a highly reactive handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the introduction of further molecular complexity.

-

The Carboxylic Acid Group: Acts as a key pharmacophore, capable of forming critical hydrogen bonds and salt-bridge interactions with protein targets.[4] It also provides a vector for solubility modulation or further derivatization into esters and amides.[5][]

This combination makes it an ideal starting point for synthesizing libraries of novel compounds for drug discovery campaigns.[3][5]

Physicochemical Properties & Safe Handling

Before utilization, it is imperative to understand the fundamental properties and safety requirements for handling 2'-Bromobiphenyl-3-carboxylic acid and related compounds.

| Property | Value | Source |

| CAS Number | 1049143-36-3 | [7] |

| Molecular Formula | C₁₃H₉BrO₂ | [7] |

| Molecular Weight | 277.12 g/mol | [7] |

| Appearance | Typically a solid | [8] |

| Purity | ≥95-98% (Varies by supplier) | [7][8] |

| Synonym(s) | 2'-bromo[1,1'-biphenyl]-3-carboxylic acid | [7] |

Safety & Handling Precautions: Based on safety data for structurally similar biphenyl derivatives, standard laboratory precautions are required.[9][10][11][12]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[13]

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10][13]

-

Health Hazards: The compound class is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[9][12][13] Avoid contact with skin and eyes.[9]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[10]

-

Incompatibilities: Avoid strong oxidizing agents.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]

Core Synthetic Application: The Suzuki-Miyaura Coupling

The most powerful and common application for this intermediate is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction forms a new carbon-carbon bond between the bromine-bearing carbon of the biphenyl and a carbon atom from an organoboron species (typically a boronic acid or ester), catalyzed by a palladium(0) complex.[14][15]

The Catalytic Cycle

The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2'-Bromobiphenyl-3-carboxylic acid, forming a Pd(II) complex.

-

Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronate with a base.[14]

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Critical Challenge: Preventing Debromination

A frequent and yield-reducing side reaction when using aryl bromides is debromination, where the bromine atom is reductively replaced by a hydrogen atom.[2] This generates biphenyl-3-carboxylic acid as a significant byproduct, complicating purification.

Causality Behind Debromination: Several factors can promote this undesired pathway:

-

High Reaction Temperatures: Can increase the rate of side reactions.[2]

-

Choice of Base: Strong, sterically hindered bases can sometimes favor pathways that lead to debromination.

-

Catalyst & Ligand System: Electron-rich and bulky phosphine ligands can sometimes promote reductive elimination of H-Br from the palladium complex if a hydride source is present.[2]

-

The Carboxylic Acid Group: The acidic proton of the carboxylic acid can interact with basic reagents, and the carboxylate can coordinate to the palladium center, potentially altering the catalytic cycle and increasing the likelihood of side reactions.[2]

Our recommended protocol is specifically designed to minimize these factors.

Protocol: Suzuki-Miyaura Coupling of 2'-Bromobiphenyl-3-carboxylic acid

This protocol provides a robust starting point for coupling 2'-Bromobiphenyl-3-carboxylic acid with a generic arylboronic acid, optimized to minimize debromination.

Objective: To synthesize a 2'-(Aryl)-biphenyl-3-carboxylic acid derivative with high yield and purity.

Materials & Reagents

| Reagent | Equiv. | Mol% | Purpose |

| 2'-Bromobiphenyl-3-carboxylic acid | 1.0 | - | Starting Material |

| Arylboronic acid | 1.2 - 1.5 | - | Coupling Partner |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | - | 1-2 | Palladium Pre-catalyst |

| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | - | 2-4 | Ligand |

| Potassium Carbonate (K₂CO₃), anhydrous | 2.0 - 3.0 | - | Base |

| 1,4-Dioxane or Toluene, anhydrous | - | - | Solvent |

Experimental Workflow

Caption: General workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Procedure

-

Flask Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2'-Bromobiphenyl-3-carboxylic acid (1.0 equiv), the arylboronic acid (1.3 equiv), and potassium carbonate (2.5 equiv).

-

Scientist's Note: Using an anhydrous inorganic base like K₂CO₃ is crucial. It is effective for the transmetalation step while being less prone to causing debromination compared to some stronger organic bases.[2]

-

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Maintain a positive pressure of inert gas throughout the reaction.

-

Catalyst Loading: Under the inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 3 mol%).

-

Scientist's Note: SPhos is a bulky, electron-rich Buchwald ligand known to promote efficient oxidative addition and reductive elimination, often leading to higher yields and faster reactions for challenging substrates.

-

-

Solvent Addition: Add anhydrous solvent (e.g., 1,4-Dioxane) via syringe. A typical concentration is 0.1-0.2 M with respect to the starting bromide.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Scientist's Note: Start with a lower temperature (80 °C) to minimize thermal decomposition and debromination.[2] The reaction can be heated further if the conversion is slow.

-

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed (typically 4-16 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Acidification & Extraction: Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product. Extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure product.

Troubleshooting & Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor quality boronic acid. | 1. Use fresh catalyst/ligand; ensure inert atmosphere was maintained. 2. Increase temperature incrementally to 100-110 °C. 3. Use freshly purchased or purified boronic acid. |

| High Debromination (>10%) | 1. Reaction temperature is too high. 2. Base is too strong or wet. 3. Hydride impurities in the solvent. | 1. Lower the reaction temperature to 70-80 °C and increase reaction time.[2] 2. Ensure the base (K₂CO₃) is anhydrous. 3. Use a freshly opened bottle of high-purity anhydrous solvent. |

| Formation of Boronic Acid Homo-coupling Byproduct | 1. Presence of oxygen in the reaction. 2. Sub-optimal catalyst/ligand ratio. | 1. Improve the degassing procedure (evacuate/backfill cycle). 2. Ensure the correct L:Pd ratio is used (typically 2:1 for this system). |

| Difficult Purification | 1. Byproducts have similar polarity to the product. | 1. Optimize the reaction to minimize byproducts. 2. Try a different solvent system for chromatography or attempt recrystallization from a solvent/anti-solvent pair. |

Conclusion

2'-Bromobiphenyl-3-carboxylic acid stands as a high-value, strategic intermediate for pharmaceutical research and development. Its well-defined reactive sites allow for predictable and efficient synthetic transformations. By employing optimized protocols, such as the Suzuki-Miyaura coupling detailed in this guide, and by understanding the causality behind potential side reactions like debromination, researchers can effectively leverage this building block to construct novel and complex molecular entities for the discovery of next-generation therapeutics.

References

- 2'-Bromobiphenyl-3-carboxylic acid | 1049143-36-3. Merck.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.

- SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.

- Bromobiphenyl-3-carboxylic acid | 854237-06-2. Sigma-Aldrich.

- Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.

- Exploring the potential application of pharmaceutical intermediates in drug synthesis. Hebei Zhuanglai Chemical Trading Co.,Ltd.

- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.

- Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. Benchchem.

- Suzuki Coupling. Organic Chemistry Portal.

- What is the importance of carboxylic group in the structure of drugs?.

- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.

- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Johannesburg.

- Custom Carboxylic Acid Synthesis. BOC Sciences.

Sources

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the potential application of pharmaceutical intermediates in drug synthesis-Hebei Zhuanglai Chemical Trading Co.,Ltd [zlchemi.com]

- 7. 2'-Bromobiphenyl-3-carboxylic acid | 1049143-36-3 [sigmaaldrich.com]

- 8. 3'-Bromobiphenyl-3-carboxylic acid | 854237-06-2 [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. mdpi.com [mdpi.com]

Strategic Synthesis of 2'-Bromobiphenyl-3-carboxylic Acid via Palladium-Catalyzed Suzuki-Miyaura Coupling

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of 2'-Bromobiphenyl-3-carboxylic acid, a valuable building block in medicinal chemistry and materials science.[1][2][3] The Suzuki-Miyaura cross-coupling reaction is detailed as the method of choice, leveraging its high functional group tolerance, mild reaction conditions, and the stability of its organoboron reagents.[4][5] This document offers an in-depth explanation of the reaction mechanism, a step-by-step experimental workflow, optimization strategies, and troubleshooting advice to ensure reproducible, high-yield synthesis.

Introduction and Scientific Context

Biphenyl carboxylic acids represent a class of "privileged scaffolds" in drug discovery and are pivotal intermediates in the synthesis of functional materials.[1][3] Their rigid, well-defined three-dimensional structure allows for precise orientation of functional groups, making them ideal for interacting with biological targets. The target molecule, 2'-Bromobiphenyl-3-carboxylic acid, is particularly useful as it incorporates two distinct reactive sites: a carboxylic acid for amide bond formation or other derivatization, and a bromine atom that enables further functionalization through subsequent cross-coupling reactions.[1]

Among the arsenal of carbon-carbon bond-forming reactions, palladium-catalyzed cross-coupling methods are preeminent.[4] The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, has become the gold standard for constructing biaryl systems.[5][6] Its widespread adoption is due to several key advantages:

-

Mild Reaction Conditions: Typically conducted at moderate temperatures, preserving sensitive functional groups.[4]

-

High Functional Group Tolerance: Compatible with a wide array of functional groups, including acids, esters, and amines, minimizing the need for protecting group strategies.[5]

-

Reagent Stability and Low Toxicity: Organoboronic acids are generally stable to air and moisture and are associated with low toxicity, producing non-toxic inorganic byproducts.[4][7]

This guide focuses on a robust and scalable Suzuki-Miyaura protocol for the synthesis of 2'-Bromobiphenyl-3-carboxylic acid.

Reaction Principle and Catalytic Mechanism